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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzamide
CAS No.: 871353-25-2
Cat. No.: B1521861
Get Quote
. J

Strategic Scaffold for Kinase Inhibitor & Fluorinated
Heterocycle Synthesis
Executive Summary

3-Bromo-2-fluorobenzamide (CAS: 871353-25-2) is a high-value halogenated building block
used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled
receptor (GPCR) modulators.[1] Its structural utility lies in the orthogonal reactivity of its three
functional handles:

+ Bromine (C3): A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,
Buchwald-Hartwig).

» Fluorine (C2): Provides metabolic stability and conformational locking via dipole interactions;
susceptible to nucleophilic aromatic substitution (

) under specific forcing conditions.
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e Amide (C1): A versatile precursor for nitriles (via dehydration) or heterocyclization (e.qg.,
quinazolinones).

This guide details the synthesis, physicochemical profile, and application of 3-bromo-2-
fluorobenzamide, highlighting its critical role as an intermediate for STK4 (MST1) inhibitors
targeting the Hippo pathway in hematologic malignancies.

Physicochemical Profile & Safety

The unique electronic environment created by the ortho-fluoro substituent enhances the
lipophilicity and metabolic stability of drugs derived from this scaffold.

Property Data Note
CAS Number 871353-25-2 Verified Registry Number
Formula
Molecular Weight 218.02 g/mol

White to off-white crystalline
Appearance ]

solid
Solubility DMSO, DMF, Methanol, DCM Low solubility in water
Purity Standard (HPLC) Required for catalytic coupling

Toxic by ingestion, skin

Hazards (GHS) H301, H311, H331

contact, inhalation

Handling Directive: Due to acute toxicity risks, all handling must occur within a certified
chemical fume hood. Nitrile gloves and P100 respiratory protection are mandatory during solid
handling.

Synthetic Methodologies

The industrial-standard preparation proceeds from 3-bromo-2-fluorobenzoic acid.[2] This route
is preferred over direct bromination of 2-fluorobenzamide due to superior regiocontrol.
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Protocol A: Acid Chloride Activation to Amide

Rationale: Direct amidation via acid chloride ensures complete conversion and simplified

workup compared to coupling reagents like EDC/HOB.

Reagents: 3-Bromo-2-fluorobenzoic acid (1.0 equiv), Thionyl Chloride (

, 2.0 equiv), Dichloromethane (DCM), Aqueous Ammonia (

).

Activation: Charge a reaction vessel with 3-bromo-2-fluorobenzoic acid and dry DCM.
Chlorination: Add

dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 1 hour. Monitor:
Evolution of

and HCI gas indicates reaction progress.

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.

Amidation: Re-dissolve residue in DCM. Add dropwise to a stirred solution of aqueous
ammonia at 0°C.

Isolation: Stir for 2 hours at RT. Wash organic layer with water and brine.[2] Dry over

, filter, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography
(Petroleum Ether/EtOAc 1:1).

o Typical Yield: 75-85%
o Validation: LCMS (ESI+)

218

Protocol B: Dehydration to 3-Bromo-2-fluorobenzonitrile
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Context: The nitrile derivative is the actual electrophile in many STK4 inhibitor syntheses. This
step is critical for researchers targeting the benzonitrile pharmacophore.

Reagents: 3-Bromo-2-fluorobenzamide (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 2.0
equiv), Pyridine (5.0 equiv), Diethyl Ether.[3]

Setup: Dissolve amide in diethyl ether/pyridine mixture.

Dehydration: Add TFAA dropwise at 0°C. Stir at RT for 4 hours.

Workup: Quench with water. Extract with EtOAc.[2][3] Wash with dilute HCI (to remove
pyridine), then brine.

Result: 3-Bromo-2-fluorobenzonitrile.[2][3]

Strategic Application: STK4 (MST1) Inhibitor Synthesis

The "Hero" application of this scaffold is in the development of Serine-Threonine Kinase 4
(STK4) inhibitors. STK4 is a core component of the Hippo signaling pathway, regulating cell
proliferation and apoptosis. Inhibitors derived from this scaffold prevent YAP1 degradation,
showing promise in regenerative medicine and hematologic treatments.

Reaction Workflow Visualization

The following diagram illustrates the transformation of the raw material into a bioactive STK4
inhibitor core using Graphviz.

Key Transformation Logic

Step 2: Palladium Catalysis

| Step 1: Functional Group Interconversion

SOCI2, then NH3
Acid (Amidation) ion (" STK4 Inhibitor Core
(Biaryl Scaffold)

(Starting Material)
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Caption: Synthetic trajectory from benzoic acid precursor to STK4 inhibitor core via amide
dehydration and palladium-catalyzed coupling.

Mechanistic Insight

In STK4 inhibitor design, the 2-fluoro group serves a dual purpose:

» Conformational Control: It exerts a steric and electrostatic repulsion against the amide/nitrile
group, forcing the biphenyl system (formed after coupling) into a non-planar conformation.
This "twist" is often critical for fitting into the ATP-binding pocket of the kinase.

o Metabolic Blocking: The fluorine atom blocks the metabolically vulnerable C2 position from
oxidation by cytochrome P450 enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://www.myskinrecipes.com/shop/en/10084-benzamide-derivatives
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01047006.htm
https://wap.guidechem.com/question/how-to-prepare-benzonitrile-3--id120530.html
https://www.benchchem.com/product/b1521861/docs#technical-monograph-3-bromo-2-fluorobenzamide
https://www.benchchem.com/product/b1521861/docs#technical-monograph-3-bromo-2-fluorobenzamide
https://www.benchchem.com/product/b1521861/docs#technical-monograph-3-bromo-2-fluorobenzamide
https://www.benchchem.com/product/b1521861/docs#technical-monograph-3-bromo-2-fluorobenzamide
https://www.benchchem.com/product/b1521861?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521861?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1521861?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

